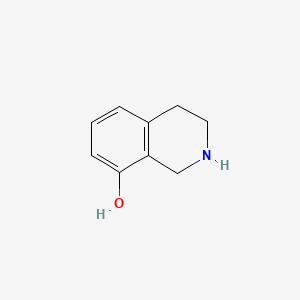

1,2,3,4-Tetrahydroisoquinolin-8-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEOSCFYXMSUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545540 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32999-37-4 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolin 8 Ol and Its Analogues

Established Strategies for Tetrahydroisoquinoline Core Construction

Pictet–Spengler Condensation and its Modern Applications

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of THIQs. organicreactions.orgthermofisher.com The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions to yield a THIQ. organicreactions.orgnrochemistry.com The mechanism initiates with the formation of a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. nrochemistry.com

The classical Pictet-Spengler reaction typically requires strong acid catalysis and elevated temperatures. depaul.edu However, modern applications have expanded the scope and utility of this reaction. For instance, the reaction can be performed under milder conditions, and a variety of protic and Lewis acids can be employed as catalysts. nrochemistry.comnumberanalytics.com The choice of solvent and catalyst is crucial and often depends on the specific substrates and desired stereoselectivity. numberanalytics.com The reaction has been successfully utilized in the total synthesis of complex natural products, highlighting its robustness and versatility. thermofisher.com

Bischler–Nepieralski Reaction and Subsequent Reduction Protocols

The Bischler–Napieralski reaction, discovered in 1893, provides an alternative and powerful route to the THIQ skeleton. wikipedia.orgjk-sci.com This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084).

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.net The reaction is particularly effective for electron-rich aromatic systems. organic-chemistry.org For substrates that are less reactive, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary. jk-sci.com Subsequent reduction of the resulting dihydroisoquinoline is typically achieved using standard reducing agents such as sodium borohydride. This two-step sequence provides a reliable method for accessing a wide range of substituted THIQs.

Innovative and Stereoselective Approaches to Substituted THIQs

Multicomponent Reactions for Diversified 1,2,3,4-Tetrahydroisoquinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as highly efficient tools for the synthesis of complex molecules from simple starting materials in a single step, offering significant advantages in terms of atom economy and operational simplicity. researchgate.net Several MCRs have been developed for the synthesis of diverse THIQ scaffolds. researchgate.netthieme-connect.com For example, a three-component reaction involving an isatin, a tetrahydroisoquinoline, and a terminal alkyne in the presence of an acid catalyst can produce complex N-substituted dihydropyrrolo[2,1-a]isoquinolines. acs.org Another approach involves the Petasis three-component reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization to construct C-1 functionalized THIQs. beilstein-journals.org These MCRs allow for the rapid generation of libraries of structurally diverse THIQs, which is valuable for drug discovery and development. researchgate.net

Pomeranz–Fritsch–Bobbitt (PFB) Reaction Modifications for Hydroxylated THIQs

The Pomeranz–Fritsch reaction, and its subsequent modifications, provides a versatile method for the synthesis of isoquinolines and their hydrogenated derivatives. thermofisher.comdrugfuture.com The Bobbitt modification, which involves the hydrogenation of the initially formed Schiff base before acid-catalyzed cyclization, is particularly useful for the synthesis of THIQs. thermofisher.com

Recent studies have focused on adapting the PFB reaction for the synthesis of hydroxylated THIQs. nih.govresearchgate.net For instance, the use of perchloric acid (HClO₄) has been shown to be effective for the cyclization of non-activated aromatic systems, which are often challenging substrates under standard PFB conditions. nih.govresearchgate.net Furthermore, the reaction conditions can be tuned to control the regioselectivity of the cyclization and the formation of either 4-hydroxy-THIQs or 4-methoxy-THIQs by modifying the reaction concentration. nih.govresearchgate.net These modifications have expanded the utility of the PFB reaction for accessing a broader range of substituted and functionalized THIQs. researchgate.net

Diastereodivergent Synthesis Utilizing Organocatalysis

The development of stereoselective synthetic methods is a major focus in modern organic chemistry. Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of chiral molecules. In the context of THIQ synthesis, organocatalysis has been successfully employed to achieve diastereodivergent synthesis, allowing for the selective formation of different diastereomers of the product from the same set of starting materials by simply changing the catalyst. dntb.gov.uarsc.org

For example, a domino Mannich/aza-Michael/aldol reaction catalyzed by modularly designed organocatalysts can produce bridged THIQ derivatives with high diastereoselectivity. dntb.gov.ua Similarly, chiral primary amine catalysts have been used in enantioselective [3+2] 1,3-dipolar cycloadditions to construct THIQ derivatives with high diastereo- and enantioselectivities. nih.gov The use of tetrahydroisoquinoline-based organocatalysts has also been explored in asymmetric Diels-Alder reactions. researchgate.net Asymmetric reduction of isoquinoline (B145761) precursors using either transition-metal catalysis or organocatalysis represents another important strategy for accessing chiral THIQs. mdpi.com These organocatalytic approaches provide access to a wide range of stereochemically defined THIQ scaffolds. rsc.org

De Novo Synthetic Routes and Fluorinated Derivatives

The construction of the 1,2,3,4-tetrahydroisoquinoline core from acyclic precursors, known as de novo synthesis, offers a versatile approach to introduce a wide array of substituents. Common strategies include the Pictet-Spengler and Bischler-Napieralski reactions, which are foundational in isoquinoline synthesis. organic-chemistry.org Microwave-assisted versions of these reactions have been developed to efficiently generate libraries of dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.org

A significant advancement in the synthesis of 8-substituted tetrahydroisoquinolines involves a directed ortho-lithiation reaction. nih.govresearchgate.net This methodology has been effectively used to synthesize 8-fluoro-3,4-dihydroisoquinoline (B12937770), a key intermediate for various transformations. nih.govresearchgate.net The synthesis begins with the lithiation of an appropriate phenylethylamine derivative, followed by cyclization. This 8-fluoro intermediate serves as a versatile precursor for introducing other functionalities at the 8-position through nucleophilic aromatic substitution. For instance, a fluorine-amine exchange can yield 8-amino-3,4-dihydroisoquinolines, which are valuable starting materials for further derivatization. nih.govmdpi.com

The synthesis of fluorinated derivatives is of particular interest due to the unique properties fluorine can impart to a molecule, such as altered metabolic stability and binding affinity. The 8-fluoro-3,4-dihydroisoquinoline intermediate can be reduced and subsequently alkylated to produce novel 1,2,3,4-tetrahydroisoquinoline derivatives. nih.govresearchgate.netresearchgate.net This approach provides access to a range of building blocks for potential central nervous system drug candidates. nih.govresearchgate.net

Regioselective Functionalization and Derivatization Strategies

The ability to selectively modify specific positions of the 1,2,3,4-tetrahydroisoquinoline ring system is crucial for generating diverse analogues and for structure-activity relationship (SAR) studies.

The hydroxyl group at the C-8 position of 1,2,3,4-tetrahydroisoquinolin-8-ol is a key handle for derivatization. This functional group can be readily modified to explore its influence on biological activity. While direct modification of the hydroxyl group on the final tetrahydroisoquinoline ring can be challenging, a common strategy involves carrying a protected hydroxyl group (e.g., a methoxy (B1213986) group) through the synthetic sequence, which is then deprotected in a final step.

An alternative and powerful strategy involves the use of the aforementioned 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) intermediate. The fluorine atom at the C-8 position can be displaced by various nucleophiles, including alkoxides, to introduce an ether linkage. This nucleophilic aromatic substitution reaction allows for the introduction of a wide variety of substituents at the C-8 position, effectively creating a library of C-8 modified analogues. nih.govresearchgate.net

The generation of analogues with substituents at other positions of the tetrahydroisoquinoline core is essential for a comprehensive exploration of the chemical space.

C-1 Position: The C-1 position is frequently substituted to modulate biological activity. A common method involves the addition of organometallic reagents, such as organolithium or Grignard reagents, to a 3,4-dihydroisoquinoline precursor. organic-chemistry.orgnih.govresearchgate.net For example, 8-amino-3,4-dihydroisoquinolines can be treated with various alkyl or aryl lithium reagents to install diverse lipophilic substituents at the C-1 position. nih.govmdpi.com Other methods for C-1 functionalization include oxidative C-H activation, which allows for the arylation of tetrahydroisoquinolines using Grignard reagents in the presence of an oxidant like diethyl azodicarboxylate (DEAD). organic-chemistry.org

C-2 Position (Nitrogen): The secondary amine at the C-2 position is readily functionalized through standard N-alkylation or N-acylation reactions. rsc.org This allows for the introduction of a wide range of substituents to explore their impact on the molecule's properties.

C-3 and C-4 Positions: Introducing substituents at the C-3 and C-4 positions often requires more specialized synthetic strategies. An intramolecular Friedel-Crafts cyclization of N,N-dibenzyl-α-aminols can be employed for the construction of 3-substituted 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.org Biocatalytic approaches, using enzymes like those from Rhodococcus equi, have been developed for the enantioselective hydroxylation of 2-substituted-tetrahydroquinolines to yield chiral 1,2,3,4-tetrahydroquinoline-4-ols. nih.gov

Research Findings on Synthetic Strategies

Below are interactive tables summarizing key research findings for the synthesis and functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives.

Table 1: De Novo Synthesis and Fluorinated Derivatives

| Strategy | Key Intermediate/Precursor | Reaction Type | Products | Reference |

|---|---|---|---|---|

| Directed ortho-lithiation | N-pivaloyl-3-methoxyphenylethylamine | Lithiation, Cyclization | 8-methoxy-3,4-dihydroisoquinoline | mdpi.com |

| Fluorinated Derivative Synthesis | 8-fluoro-3,4-dihydroisoquinoline | Reduction, Alkylation | Novel 1,2,3,4-tetrahydroisoquinoline derivatives | nih.govresearchgate.net |

| Fluorine-Amine Exchange | 8-fluoro-3,4-dihydroisoquinoline | Nucleophilic Aromatic Substitution | 8-amino-3,4-dihydroisoquinolines | nih.gov |

Table 2: Regioselective Functionalization and Derivatization

| Position | Methodology | Reagents | Resulting Functional Group/Substituent | Reference |

|---|---|---|---|---|

| C-1 | Addition to Dihydroisoquinoline | Alkyl/Aryl Lithium Reagents | Alkyl/Aryl substituents | nih.govmdpi.com |

| C-1 | Oxidative C-H Arylation | Aryl Grignard Reagents, DEAD | Aryl substituents | organic-chemistry.org |

| C-2 (N) | N-Acylation | Acyl Chlorides | Amide linkage | rsc.org |

| C-3 | Intramolecular Friedel-Crafts | N,N-dibenzyl-α-aminols | Various substituents | organic-chemistry.org |

| C-4 | Biocatalytic Hydroxylation | Rhodococcus equi | Hydroxyl group | nih.gov |

| C-8 | Nucleophilic Aromatic Substitution | Various nucleophiles on 8-fluoro precursor | Amines, Ethers, etc. | nih.gov |

Medicinal Chemistry and Pharmacological Evaluation of 1,2,3,4 Tetrahydroisoquinolin 8 Ol Analogues

Comprehensive Biological Activities of THIQ Derivatives

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties. rsc.orgnih.gov Derivatives of this heterocyclic system have been extensively investigated, revealing significant potential across various therapeutic areas, particularly as anti-infective agents. rsc.orgnih.gov The versatility of the THIQ nucleus allows for structural modifications that can modulate its biological activity, leading to the development of potent antibacterial, antifungal, antiviral, antileishmanial, antimalarial, antitubercular, and antitrypanosomal agents. nih.govnuph.edu.uaresearchgate.net

Antimicrobial and Anti-infective Potentials

Derivatives of 1,2,3,4-tetrahydroisoquinoline have demonstrated significant antibacterial capabilities against a spectrum of pathogenic bacteria. researchgate.net Novel THIQ analogs, including chiral quaternary N-spiro ammonium (B1175870) bromides, have shown potent bacteriostatic and bactericidal properties, particularly against Gram-negative bacterial strains. rsc.org For instance, certain lipid-like derivatives of THIQ have exhibited good antibacterial activity, with some compounds being more active against Gram-positive bacteria and others showing superiority against Gram-negative species. nih.gov The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication. rsc.org

Research has also explored THIQ-dipeptide conjugates, with some demonstrating promising activity against Escherichia coli and other bacterial strains. nih.gov Specifically, C1-substituted THIQ motifs have shown substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The introduction of a piperidinyl thienotetrahydroisoquinoline moiety has also resulted in compounds with promising antibacterial effects. acs.org

| Compound Type | Bacterial Strain(s) | Activity/Potency | Reference |

|---|---|---|---|

| Chiral Quaternary N-spiro Ammonium Bromides | Gram-negative bacteria | Potent | rsc.org |

| Lipid-like THIQ Derivatives | Gram-positive and Gram-negative bacteria | Good activity | nih.gov |

| C1-substituted THIQ Motifs | Methicillin-resistant Staphylococcus aureus (MRSA) | Substantial | rsc.org |

| THIQ-dipeptide Conjugates | Escherichia coli, MTCC 443, MTCC 1688 | Promising and potent | nih.gov |

| Piperidinyl thienotetrahydroisoquinolines | Various pathogenic bacteria | Promising | acs.org |

The THIQ scaffold has also been a foundation for the development of potent antifungal agents. nih.gov Novel N-substituted THIQ analogs have been synthesized and evaluated, with some producing a zone of inhibition against Candida glabrata comparable to the standard drug clotrimazole. rsc.org For instance, one compound exhibited potent activity against Saccharomyces cerevisiae with a Minimum Inhibitory Concentration (MIC) of 1 μg/ml, while another was more potent against Yarrowia lipolytica with a MIC of 2.5 μg/ml. rsc.org

Furthermore, pyrrolo-THIQ fused systems have shown equipotent activity to nystatin against the pathogenic fungus Candida albicans. rsc.org Bis(THIQ) derivatives of undecane have also demonstrated better antifungal activity than nystatin against C. albicans. rsc.org Chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline moiety have also been designed, with some exhibiting significant antifungal activity against various plant pathogenic fungi. nih.gov

| Compound Type | Fungal Strain(s) | Activity/Potency | Reference |

|---|---|---|---|

| N-substituted THIQ Analogs | Candida glabrata, Saccharomyces cerevisiae, Yarrowia lipolytica | Comparable to clotrimazole; MIC = 1 µg/ml and 2.5 µg/ml respectively | rsc.org |

| Pyrrolo-THIQ Fused Systems | Candida albicans | Equipotent to nystatin | rsc.org |

| Bis(THIQ) Derivatives of Undecane | Candida albicans | Better than nystatin | rsc.org |

| Chalcone derivatives containing 1,2,3,4-tetrahydroquinoline | Plant pathogenic fungi | Significant | nih.gov |

The antiviral potential of THIQ derivatives has been particularly notable against Human Immunodeficiency Virus (HIV) and coronaviruses. researchgate.net Natural and synthetic THIQ analogues have demonstrated significant potency against HIV-1 reverse transcriptase (RT). researchgate.net For example, the natural product michellamine-B, an alkaloid from Ancistrocladus korupensis, has reported anti-HIV activity. researchgate.net Other natural THIQ derivatives like R-coclaurine, chelidoneme, and magnoflorine have also shown potent anti-HIV properties. researchgate.net Synthetic THIQ analogs have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some inhibiting the polymerase activity of RT in the nanomolar range and preventing HIV-induced cell death in vitro. nih.gov One derivative containing a THIQ scaffold exhibited potent anti-HIV activity with an IC50 value of 4.10 μM. rsc.org

In the context of coronaviruses, novel tetrahydroisoquinoline-based heterocyclic compounds have been shown to efficiently inhibit SARS-CoV-2 infection in vitro. nih.gov One such compound, trans-1, demonstrated a half-maximal effective concentration (EC50) of 3.15 μM in Vero E6 cells and 2.78 μM in Calu-3 human lung cells, indicating better performance than chloroquine in the latter. nih.gov This compound appears to inhibit the post-entry viral replication of SARS-CoV-2. nih.gov Additionally, a series of 1-oxo-2,3,4-trisubstituted THIQ derivatives have been synthesized and showed activity against human coronavirus strain 229E. nih.gov

| Compound | Virus | Activity/Potency | Reference |

|---|---|---|---|

| Michellamine-B | HIV | Anti-HIV activity | researchgate.net |

| R-coclaurine | HIV | Potent anti-HIV activity | researchgate.net |

| Synthetic THIQ NNRTI | HIV RT | Inhibition in nanomolar range | nih.gov |

| THIQ derivative 157 | HIV | IC50 = 4.10 μM | rsc.org |

| trans-1 | SARS-CoV-2 | EC50 = 3.15 μM (Vero E6), 2.78 μM (Calu-3) | nih.gov |

| 1-Oxo-2,3,4-trisubstituted THIQ derivatives | Human coronavirus 229E | Active | nih.gov |

THIQ analogues have emerged as promising candidates for the treatment of parasitic diseases like leishmaniasis and malaria. rsc.org A triazine-THIQ hybrid exhibited good antileishmanial activity against the amastigote form of Leishmania donovani with an IC50 of 7.62 μM. rsc.org Other novel THIQ analogs have shown potent activity against the amastigotes of L. infantum, with IC50 values of 6.84 μM and 11.35 μM for two respective compounds. rsc.org Benzyltetrahydroisoquinoline alkaloids have also been evaluated against Leishmania infantum and Trypanosoma cruzi. nih.gov

In the realm of antimalarial research, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline analogues were synthesized and tested against Plasmodium falciparum. africaresearchconnects.com A significant number of these compounds exhibited moderate to high antiplasmodial activity, with two compounds showing high potency with IC50 values below 0.2 μg/ml and low cytotoxicity. africaresearchconnects.comresearchgate.net Furthermore, THIQ-4-carboxamides have shown promising in vitro antiparasitic activity against multiple resistant strains of P. falciparum with no cytotoxicity toward mammalian cells. researchgate.netproquest.com

| Compound Type | Parasite | Activity/Potency | Reference |

|---|---|---|---|

| Triazine-THIQ Hybrid | Leishmania donovani (amastigotes) | IC50 = 7.62 μM | rsc.org |

| Novel THIQ Analogs | Leishmania infantum (amastigotes) | IC50 = 6.84 μM and 11.35 μM | rsc.org |

| 1-Aryl-1,2,3,4-tetrahydroisoquinolines | Plasmodium falciparum | IC50 < 0.2 μg/ml for highly active compounds | africaresearchconnects.comresearchgate.net |

| THIQ-4-carboxamides | Plasmodium falciparum (resistant strains) | Promising in vitro activity | researchgate.netproquest.com |

The THIQ scaffold has been identified as a promising framework for the development of antitubercular agents. A series of 5,8-disubstituted THIQ analogs have been synthesized and evaluated for their anti-mycobacterial properties, with some showing potent activity against Mycobacterium tuberculosis. rsc.orgnih.gov One such compound also demonstrated good clearance properties and potent inhibitory activity against mycobacterial ATP synthetase. rsc.orgnih.gov Further studies have synthesized three series of THIQ analogs to elucidate a common anti-TB pharmacophore, with several compounds exhibiting moderate to potent activity against Mycobacterium bovis BCG and M. tuberculosis H37Rv. nih.gov

In the context of trypanosomal infections, bis-benzyltetrahydroisoquinoline alkaloids have been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease, with some showing promise. nih.gov

| Compound Type | Pathogen | Activity/Potency | Reference |

|---|---|---|---|

| 5,8-disubstituted THIQ Analogs | Mycobacterium tuberculosis | Potent activity, inhibition of ATP synthetase | rsc.orgnih.gov |

| THIQ Analogs (Series A, B, C) | Mycobacterium bovis BCG and M. tuberculosis H37Rv | Moderate to potent activity | nih.gov |

| Bis-benzyltetrahydroisoquinoline Alkaloids | Trypanosoma cruzi | Evaluated for antitrypanosomal activity | nih.gov |

Anticancer and Antitumor Research

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a foundational structure for a variety of natural and synthetic compounds exhibiting significant anticancer and antitumor properties. nih.govnih.gov For over four decades, THIQ-based antitumor antibiotics isolated from natural sources, such as Naphthyridinomycin, have been a subject of intense research. rsc.org Synthetic THIQ derivatives have also been reported to possess antitumor activities. nih.gov

Research into THIQ analogues has identified potent cytotoxic effects against a range of cancer cell lines. nih.gov For instance, certain derivatives have been tested against human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), breast cancer (MCF-7), and melanoma (SKMEL-2) cell lines, with some compounds showing efficacy in the nanomolar or sub-nanomolar range. frontiersin.org

One of the mechanisms underlying the anticancer activity of THIQ derivatives is the inhibition of key signaling pathways involved in cancer progression. Studies have shown that specific THIQ analogues can act as potent inhibitors of KRas (Kirsten rat sarcoma viral oncogene homolog), a protein frequently mutated in various cancers, including colorectal, lung, and pancreatic cancers. nih.gov For example, the compound GM-3-18, a THIQ derivative with a chloro group substitution, demonstrated significant KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines. nih.gov Another derivative, GM-3-121, showed potent anti-angiogenesis activity. nih.gov The interaction of these compounds is thought to involve hydrogen bonding with amino acid residues like THR 74 in the active site of KRas. nih.gov

The following table summarizes the anticancer activity of selected 1,2,3,4-tetrahydroisoquinoline analogues against various cancer cell lines. nih.gov

| Compound | Target Cell Line | Activity (IC50) |

| GM-3-18 | Colon Cancer Cell Lines | 0.9 µM to 10.7 µM |

| GM-3-121 | Anti-angiogenesis Assay | 1.72 µM |

| GM-3-16 | Colon 320 KRas SL | High KRas Inhibition |

| GM-3-143 | Colon Cancer Cell Lines | Significant KRas Inhibition |

This table presents a selection of THIQ derivatives and their reported inhibitory concentrations against specific cancer-related targets.

Furthermore, some THIQ derivatives function as antimitotic agents by interacting with tubulin, a critical component of the cellular cytoskeleton involved in cell division. frontiersin.org The development of THIQ analogues continues to be a promising strategy in the search for novel and more effective anticancer agents. researchgate.net

Anti-inflammatory Effects

A number of isoquinoline (B145761) alkaloids and their synthetic analogues, including those with a 1,2,3,4-tetrahydroisoquinoline core, have been shown to possess anti-inflammatory properties. nih.govbiomedpharmajournal.org Research has focused on designing and synthesizing THIQ derivatives that can effectively modulate inflammatory pathways.

One key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the production of pro-inflammatory prostaglandins. nih.gov A study focused on 1,2,4-triazole tetrahydroisoquinoline hybrids identified several compounds with potent COX-2 inhibitory activity. nih.gov For instance, compounds 9e, 9g, and 11f displayed IC50 values of 0.87, 1.27, and 0.58 µM, respectively, against COX-2, which is comparable to the standard drug celecoxib (IC50 = 0.82 µM). nih.gov

In addition to COX inhibition, these compounds have been shown to significantly reduce the production of other key inflammatory mediators. In vivo studies revealed that compounds 9e, 9g, and 11f decreased the levels of prostaglandin E2 (PGE-2), tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6). nih.gov Another study highlighted the potent anti-inflammatory and analgesic effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. biomedpharmajournal.org This compound, at a specific dose, exhibited an anti-inflammatory effect 3.3 times greater than that of diclofenac sodium in a formalin-induced arthritis model in rats. biomedpharmajournal.org

The table below details the anti-inflammatory activity of specific THIQ analogues. nih.gov

| Compound | COX-2 Inhibition (IC50) |

| 9e | 0.87 µM |

| 9g | 1.27 µM |

| 11f | 0.58 µM |

| Celecoxib (Standard) | 0.82 µM |

This table compares the COX-2 inhibitory activity of several THIQ derivatives against the standard anti-inflammatory drug celecoxib.

These findings underscore the potential of THIQ analogues as a foundation for developing new anti-inflammatory agents with specific mechanisms of action. nih.gov

Neuropharmacological Relevance of THIQ Derivatives

Derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ) are of significant interest in neuropharmacology due to their structural similarity to endogenous neurochemicals and their ability to interact with various components of the central nervous system. rsc.orgrsc.org

Neuroprotective Mechanisms (e.g., against dopaminergic neurodegeneration)

THIQ analogues have been investigated for their potential to protect neurons, particularly the dopaminergic neurons that are progressively lost in Parkinson's disease. nih.gov The mechanisms underlying these neuroprotective effects are multifaceted and involve combating oxidative stress and mitochondrial dysfunction. nih.gov

Catechol-bearing THIQs can undergo oxidation, leading to the formation of reactive quinones, which may contribute to the degeneration of dopaminergic neurons. nih.gov Conversely, some THIQ derivatives are explored for their ability to mitigate such damage. The neurodegeneration seen in some models of parkinsonism is linked to the inhibition of mitochondrial respiration. nih.gov Certain THIQ compounds have been shown to inhibit mitochondrial respiration, a property similar to the neurotoxin MPP+, suggesting a potential role in modeling neurodegenerative processes. nih.gov

However, other research focuses on the protective aspects. For example, some THIQ derivatives are believed to exert neuroprotection by reducing oxidative stress. nih.gov The antioxidant N-acetyl-L-cysteine (NAC) was able to reverse the reduction of dopamine content caused by a THIQ compound in PC12 cells, indicating that the neurotoxic effect was mediated by oxidative stress. nih.gov Furthermore, newly synthesized quinoxaline-derived molecules, which can be considered related structures, have demonstrated neuroprotective action in cellular models of Parkinson's disease, partially through the activation of ryanodine receptor channels in the endoplasmic reticulum. nih.gov These agents can prevent apoptosis by modulating molecules involved in programmed cell death and may support neuroplasticity. mdpi.com

Modulation of Neurotransmitter Systems (e.g., Dopaminergic, Noradrenergic)

THIQ derivatives can significantly influence the function of key neurotransmitter systems in the brain, most notably the dopaminergic and noradrenergic systems. nih.govnih.gov

Regarding the dopaminergic system, studies have shown that THIQ analogues can stimulate dopamine release. nih.gov This action can lead to the competitive inhibition of radioligands like [11C]raclopride binding to dopamine D2 receptors. nih.gov Chronic administration of THIQ and its analogue salsolinol has been observed to decrease dopamine metabolism, particularly in the nigrostriatal dopamine system, which is heavily implicated in Parkinson's disease. nih.gov Some THIQ derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been shown to inhibit dopamine uptake via the dopamine transporter. nih.gov

The following table summarizes the effects of selected THIQ analogues on neurotransmitter systems.

| Compound | Neurotransmitter System | Observed Effect |

| THIQ | Dopaminergic | Stimulates dopamine release, decreases dopamine metabolism (chronic). nih.govnih.gov |

| THIQ | Noradrenergic | Increases noradrenaline metabolism and release. nih.gov |

| Salsolinol | Dopaminergic | Decreases dopamine metabolism (chronic). nih.gov |

| 1-Benzyl-TIQ (1BnTIQ) | Dopaminergic | Inhibits dopamine uptake. nih.gov |

This table outlines the modulatory effects of specific THIQ compounds on the dopaminergic and noradrenergic systems.

Impact on Neurodegenerative Disorders (e.g., Anti-Alzheimer, Parkinson's Disease)

The structural features of THIQ derivatives have positioned them as compounds of interest in the study and potential modulation of neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govrsc.org

In the context of Parkinson's disease, some endogenous THIQ derivatives are considered potential parkinsonism-inducing substances. nih.gov For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), which is found in the brain, has been shown to induce PD-like symptoms in animal models. nih.gov Its neurotoxic mechanisms are thought to involve the inhibition of mitochondrial complex I and the induction of morphological changes and cell death in tyrosine hydroxylase-positive (dopaminergic) neurons. nih.gov Chronic administration of THIQ and salsolinol specifically affects the nigrostriatal dopamine system, which is consistent with the pathology of PD. nih.gov Conversely, other derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) are considered to be endogenous parkinsonism-preventing substances, highlighting the complex structure-activity relationships within this chemical class. nih.gov

With respect to Alzheimer's disease, the development of THIQ-based ligands that can engage multiple targets is seen as a promising strategy, given the multifactorial nature of the disease. rsc.org THIQ analogues have been investigated for their potential as anti-Alzheimer agents, although this area of research is still evolving. nih.gov

Anticonvulsant Activities

Certain analogues of 1,2,3,4-tetrahydroisoquinoline have been identified as possessing significant anticonvulsant properties. nih.govnih.gov Research has led to the development of specific series of THIQ derivatives with high affinity for novel binding sites and potent activity in animal models of seizures. nih.gov

One such series, N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, yielded compounds with excellent anticonvulsant activity. nih.gov Similarly, two novel series of 3,4-dihydroisoquinoline (B110456) derivatives were synthesized and evaluated for their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.gov

Among these, the compound 9-(hexyloxy)-5,6-dihydro- nih.govrsc.orgnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one (designated 9a) showed noteworthy activity in the MES test with an ED50 value of 63.31 mg/kg. nih.gov This compound also demonstrated potent activity against PTZ-induced seizures. nih.gov Molecular docking studies suggest a possible mechanism of action involving the binding of these compounds to the benzodiazepine (BZD)-binding site of the GABA-A receptor. nih.gov

The table below presents the anticonvulsant activity of a representative THIQ derivative. nih.gov

| Compound | Test Model | Activity (ED50) |

| 9a | Maximal Electroshock (MES) Test | 63.31 mg/kg |

This table shows the effective dose (ED50) of compound 9a in a standard preclinical model of epilepsy.

Receptor Interactions and Specific Target Modulation

The interaction of 1,2,3,4-tetrahydroisoquinolin-8-ol and its analogues with various G-protein coupled receptors (GPCRs) has been a subject of investigation, revealing potential for therapeutic applications.

Opioid Receptor Antagonism (e.g., Kappa Opioid Receptors)

The kappa opioid receptor (KOR) has emerged as a significant target for the development of treatments for addiction, depression, and anxiety. Analogues of 1,2,3,4-tetrahydroisoquinoline have been explored as KOR antagonists. While specific data for 8-hydroxy-substituted analogues is limited in the reviewed literature, studies on closely related 7-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives provide valuable insights into the potential of this scaffold.

Research has shown that the introduction of a hydroxyl group on the aromatic ring of the THIQ nucleus can influence binding affinity and selectivity for opioid receptors. For instance, certain 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives have been identified as potent and selective KOR antagonists. These compounds have demonstrated high affinity for the KOR with antagonist equilibrium constants (Ke) in the nanomolar range, while exhibiting significantly lower affinity for the mu (µ) and delta (δ) opioid receptors.

Data for 7-hydroxy analogues are presented to illustrate the potential of the hydroxylated THIQ scaffold as KOR antagonists. Specific binding data for 8-hydroxy analogues were not available in the reviewed literature.

Dopamine Receptor Interaction

The dopaminergic system is implicated in a wide array of physiological and pathological processes, making dopamine receptors attractive targets for drug discovery. Various derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their affinity towards different dopamine receptor subtypes.

Studies on a broad range of THIQ analogues have demonstrated that this scaffold can be modified to achieve high affinity and selectivity for the D3 dopamine receptor over the closely related D2 receptor. For example, the introduction of specific substituents on the nitrogen of the THIQ ring and the aromatic ring has led to compounds with D3 receptor affinity (pKi) as high as 8.4 and over 150-fold selectivity against the D2 receptor nih.gov. While direct binding data for this compound at dopamine receptors is not extensively documented in the reviewed literature, the known interactions of other hydroxylated and methoxylated THIQ derivatives suggest that the 8-hydroxy substitution could influence binding to dopamine receptor subtypes. For instance, a conformationally rigid analogue containing an 8,9-dihydroxy substitution pattern, dinoxyline, has been shown to be a high-affinity and potent agonist at all dopamine receptor isoforms researchgate.net.

Data for a structurally related dihydroxy analogue is presented to provide context. Specific binding affinities for this compound at dopamine receptors were not detailed in the reviewed literature.

Ligand Binding Studies

Beyond opioid and dopamine receptors, analogues of this compound have been investigated for their interactions with other receptor systems. A notable example is the evaluation of 8-hydroxy-tetrahydroisoquinoline derivatives as inverse agonists at the serotonin 7 receptor (5-HT7R) researchgate.net.

In a study evaluating naturally occurring and synthetic analogues of pellotine, a 1,2,3,4-tetrahydroisoquinoline alkaloid, it was found that an 8-hydroxy-6,7-dimethoxy substitution pattern was preferred for inverse agonism at the 5-HT7R. The 8-hydroxy group was suggested to allow for a more robust interaction with the receptor, which correlated with the observed efficacy.

Enzyme Inhibition Profiles

In addition to receptor modulation, this compound and its analogues have been studied for their ability to inhibit the activity of key enzymes involved in neurotransmitter metabolism.

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the conversion of norepinephrine to epinephrine. Inhibition of PNMT has been explored as a potential therapeutic strategy for various conditions. A study systematically evaluated the inhibitory effects of different regioisomers of hydroxy-1,2,3,4-tetrahydroisoquinoline on PNMT nih.govacs.org.

The study revealed that the position of the hydroxyl group on the aromatic ring significantly impacts the inhibitory potency. The 8-hydroxy analogue was found to be a competitive inhibitor of PNMT. The affinity of the hydroxyl-substituted THIQs was compared to the parent compound and their corresponding methyl ethers to understand the structural requirements for binding to the enzyme's active site.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases A and B (MAO-A and MAO-B) are crucial enzymes in the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain and is a therapeutic approach for depression and Parkinson's disease wikipedia.org.

While specific inhibitory data for this compound against MAO-A and MAO-B were not found in the reviewed literature, studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline, and its simple derivatives have demonstrated their ability to inhibit these enzymes. 1,2,3,4-Tetrahydroisoquinoline itself has been shown to inhibit MAO-B with a Ki value of 15 µM nih.gov. Various N-methylated and other derivatives have also been evaluated, showing a range of potencies and selectivities for the two MAO isoforms nih.govnih.gov. This suggests that the 8-hydroxy analogue may also possess MAO inhibitory properties, although further studies are required to confirm this and determine its potency and selectivity.

Data for the parent compound and a related derivative are presented for context. Specific inhibitory constants for this compound were not available in the reviewed literature.

MurE Synthetase Inhibition

MurE synthetase is a crucial bacterial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition presents a promising strategy for the development of novel antibacterial agents. Research into the antibacterial properties of 1,2,3,4-tetrahydroisoquinoline analogues has identified several compounds with inhibitory activity against MurE synthetase.

While these findings are significant in identifying a new class of potential MurE synthetase inhibitors, detailed quantitative data on the extent of inhibition, such as IC50 values, were not extensively reported in the reviewed literature.

Table 1: MurE Synthetase Inhibition by 1,2,3,4-Tetrahydroisoquinoline Analogues

| Compound | Observed Activity |

|---|---|

| 119 | Effective Inhibition |

| 120 | Effective Inhibition |

Deoxyribonuclease I (DNase I) Inhibition

Deoxyribonuclease I (DNase I) is an endonuclease that cleaves DNA and has been implicated in various physiological and pathological processes. Its inhibition has been explored as a potential therapeutic strategy in conditions associated with excessive apoptosis and DNA degradation. A series of twenty-four 1,2,3,4-tetrahydroisoquinoline derivatives were assessed for their in vitro inhibitory properties against DNase I.

From this library of compounds, four demonstrated significant inhibitory activity with IC50 values below 200 μM. The most potent of these was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (Compound 2 ), which exhibited an IC50 value of 134.35 ± 11.38 μM. The other three active compounds also showed comparable potency. Importantly, the active DNase I inhibitors were found to be non-toxic to healthy MRC-5 cell lines, suggesting a favorable preliminary safety profile.

Molecular docking and dynamics simulations provided insights into the potential binding interactions between these inhibitors and the active site of DNase I. The studies suggested that interactions with key amino acid residues, including Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252, are crucial for the affinity of these inhibitors towards the enzyme.

Table 2: DNase I Inhibitory Activity of 1,2,3,4-Tetrahydroisoquinoline Analogues

| Compound Number | Compound Name | IC50 (μM) |

|---|---|---|

| 2 | 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | 134.35 ± 11.38 |

| 15 | 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one | 147.51 ± 14.87 |

| 18 | 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | 149.07 ± 2.98 |

Exploration of Other Pharmacological Applications (e.g., Steroidomimetics)

The rigid framework of the 1,2,3,4-tetrahydroisoquinoline nucleus makes it an attractive scaffold for the design of steroidomimetics, compounds that mimic the structure and/or function of steroids. This approach has been particularly explored in the development of novel microtubule disruptors for cancer therapy.

The strategy involves using the THIQ core as a mimic of the A,B-ring system of steroids. To this core, various functional groups can be attached to replicate the key pharmacophoric features of steroidal compounds. For instance, a hydrogen bond acceptor can be appended to the THIQ scaffold to mimic the interactions of the steroidal D-ring.

One study successfully applied this structure-activity relationship translation to discover THIQ-based steroidomimetic microtubule disruptors. nih.gov By incorporating the essential elements of a three-point steroidal pharmacophore into a THIQ-based A,B-ring mimic, researchers developed a series of compounds with significant antiproliferative activity. Optimization of an initial lead compound led to a new series of microtubule disruptors with nanomolar antiproliferative activity. nih.gov

A notable example is 7-methoxy-2-(3-methoxybenzyl)-6-sulfamoyloxy-1,2,3,4-tetrahydroisoquinoline , which was identified as a steroidomimetic hit with a GI50 value of 2.1 μM. Further development led to chimeric molecules that surpassed the activity of the parent steroidal compounds.

Table 3: Antiproliferative Activity of Steroidomimetic 1,2,3,4-Tetrahydroisoquinoline Analogues

| Compound | Linker | D-Ring Mimic | GI50 (μM) |

|---|---|---|---|

| 20c | Methylene | 3-methoxybenzyl | 2.1 |

These findings underscore the versatility of the 1,2,3,4-tetrahydroisoquinoline scaffold in medicinal chemistry, with its analogues demonstrating potential in diverse therapeutic areas ranging from antibacterial and enzymatic inhibition to the development of novel anticancer agents through steroidomimicry.

Structure Activity Relationships Sar and Mechanistic Elucidation of 1,2,3,4 Tetrahydroisoquinolin 8 Ol Analogues

Systematic Structure-Activity Relationship (SAR) Studies

Systematic SAR studies on the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework have provided critical insights into how chemical modifications influence biological activity. nih.gov These studies are essential for optimizing lead compounds into potent and selective drug candidates.

The electronic properties of substituents on the THIQ core play a significant role in modulating the biological potential of these compounds. nuph.edu.uaresearchgate.net Research has demonstrated that both electron-donating and electron-withdrawing groups can be pivotal for activity, depending on the specific biological target. nuph.edu.uaresearchgate.net

For instance, in the development of THIQ derivatives as potential inhibitors of phosphodiesterase 4B (PDE4B), the nature of the substituent on a phenyl ring attached to the core was found to be important. A primary SAR study revealed that the attachment of an electron-donating methoxy (B1213986) group (CH₃O) or an electron-withdrawing trifluoromethoxy group (CF₃O) at the para-position of the phenyl ring was beneficial for enhancing inhibitory activity against PDE4B. nih.gov

Both the size (steric) and electronic nature of substituents are critical determinants of biological potency and selectivity. In some cases, steric factors can outweigh electronic effects. For example, in the α-functionalization of N-aryl 1,2,3,4-tetrahydroisoquinolines, the reaction was found to be insensitive to the electronic effect of substituents on the N-aryl group, as compounds with both electron-rich and electron-poor phenyl rings showed similar results. acs.org However, the same study noted a detrimental steric effect caused by substituents at the ortho or meta position of the aryl group, which led to lower conversions or longer reaction times. acs.org

Furthermore, quantitative structure-activity relationship (QSAR) analyses suggest that the charge distribution within the molecule is a key factor influencing biological activity. mdpi.com This indicates that electrostatic interactions between the THIQ analogue and its biological target are often crucial for its mechanism of action. mdpi.com

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to recognize and bind to a biological target. The flexible, non-aromatic portion of the THIQ ring system allows it to adopt various conformations. nih.gov The specific conformation a molecule adopts can significantly impact its activity.

Molecular docking studies of THIQ analogues designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that active compounds adopted a "butterfly-like" conformation within the binding pocket of the reverse transcriptase enzyme. researchgate.net This specific spatial arrangement facilitates the necessary interactions with the enzyme, highlighting the importance of conformational effects in molecular recognition and biological function.

The location of substituents on the 1,2,3,4-tetrahydroisoquinoline scaffold is a critical factor that dictates the compound's potency and selectivity for its target.

C-1 Position: The effect of substitution at the C-1 position is highly dependent on the biological target. In the development of selective antagonists for the Orexin-1 (OX1) receptor, a series of analogues with various substituents at the C-1 position was synthesized. researchgate.net The results showed that an optimally substituted benzyl group at this position was essential for activity at the OX1 receptor. researchgate.net Conversely, for certain 4,6-dihydroxy THIQ analogues screened for antitrypanosomal activity, substitution at the C-1 position of the THIQ nucleus had no effect on their potency. rsc.org In other studies, the C-1 position has been identified as a potential site for metabolic breakdown, influencing the compound's stability. nih.gov

C-3 Position: The C-3 position has also been identified as a key site for modification. In studies of THIQ derivatives as PDE4 inhibitors, the addition of rigid substituents at the C-3 position was found to be favorable for improving subtype selectivity (PDE4B over PDE4D). nih.gov This finding was supported by molecular docking simulations. nih.gov

C-8 Position: The parent compound of interest, 1,2,3,4-tetrahydroisoquinolin-8-ol, features a hydroxyl (-OH) group at the C-8 position. This phenolic group is a key structural feature, acting as a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule to its biological target. Modifications at this position would be expected to significantly alter the binding affinity and activity of the compound.

The following table summarizes the effects of substitutions at different positions on the THIQ scaffold for various biological targets.

| Position | Substituent Type | Biological Target | Effect on Activity | Reference |

| C-1 | Optimally substituted benzyl | Orexin-1 Receptor | Required for potency | researchgate.net |

| C-1 | Various | Trypanosoma brucei | No effect | rsc.org |

| C-3 | Rigid substituents | PDE4B | Favorable for selectivity | nih.gov |

| N-Aryl | ortho or meta groups | Synthetic Reaction | Detrimental (steric hindrance) | acs.org |

Investigations into the Mechanism of Action (MOA)

Elucidating the mechanism of action for a compound involves identifying and validating its specific molecular targets. Research into THIQ analogues has successfully identified several such targets.

Through various biological assays and screening programs, several molecular targets for 1,2,3,4-tetrahydroisoquinoline derivatives have been identified:

Phosphodiesterase 4 (PDE4): A series of THIQ derivatives were designed and synthesized as potential inhibitors of PDE4, an enzyme involved in inflammatory pathways. Several compounds showed moderate to potent inhibitory activity against PDE4B. nih.gov

HIV-1 Reverse Transcriptase: Certain THIQ analogues have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the replication of HIV-1. researchgate.net

Orexin-1 Receptor (OX1R): The THIQ scaffold has been used to develop highly potent and selective antagonists for the OX1 receptor, which is implicated in the brain's reward system. researchgate.net

Dopamine D₂ Receptor: Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been found to possess potent dopamine D₂ receptor-blocking activity. nih.gov

MurE Synthetase: In the search for new antibacterial agents, THIQ derivatives have been found to be effective inhibitors of MurE synthetase, a crucial enzyme in the biosynthesis of peptidoglycan in bacteria. nih.gov

Enzymatic Pathways Modulation

Analogues of 1,2,3,4-tetrahydroisoquinoline have been shown to exert significant influence on the metabolic pathways of neurotransmitters, particularly dopamine. The nature of the substituent at the 1-position of the THIQ ring appears to be a critical determinant of the specific effect on dopamine catabolism.

Research comparing 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has revealed distinct actions on dopamine's metabolic pathways. nih.gov While both are structurally similar, their effects on the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are crucial for dopamine degradation, are markedly different. nih.govuib.no

In contrast, 1BnTIQ, which is suggested to have potential neurotoxic activity, significantly depresses dopamine levels and increases the concentration of HVA, particularly in the striatum. However, it does not affect the levels of the intermediary metabolites DOPAC and 3MT. nih.gov These findings highlight how a subtle structural change—substituting a methyl group with a benzyl group at the 1-position—can fundamentally alter the interaction of the THIQ analogue with the enzymatic machinery of dopamine catabolism.

| Compound | Effect on Dopamine Level | Effect on DOPAC Level | Effect on 3MT Level | Effect on HVA Level | Primary Pathway Modulation |

|---|---|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | No change | Strongly depressed (↓ 60-70%) | Significantly elevated (↑ 170-200%) | No change | Inhibition of MAO pathway, Activation of COMT pathway |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Depressed (↓ ~60%) | Unchanged | Unchanged | Increased (↑ 40%) | Increase in overall dopamine catabolism |

Data sourced from a study on the effects of 1MeTIQ and 1BnTIQ on dopamine and its metabolites in rat brain structures. nih.gov

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key player in neuronal function and is implicated in various neurological disorders. nih.govwikipedia.org Some THIQ analogues have been investigated for their interaction with this system.

Studies on 1,2,3,4-tetrahydroisoquinoline (TIQ) have shown that it can modulate glutamatergic activity. Acute administration of TIQ at a high dose was found to significantly decrease the extracellular levels of glutamate in the striatum of rats. nih.gov This suggests an influence on glutamate release. However, chronic treatment with TIQ did not cause any change in the binding of [3H]MK-801, a non-competitive NMDA receptor antagonist, to NMDA receptors in key dopaminergic brain areas like the striatum, nucleus accumbens, and prefrontal cortex. nih.gov

This indicates that while TIQ can affect glutamatergic transmission by modulating the release of glutamate, it does not appear to act as a direct antagonist at the MK-801 binding site within the NMDA receptor channel. nih.gov This distinction is important, as it suggests a more subtle neuromodulatory role for TIQ in the glutamatergic system rather than direct receptor blockade. nih.gov The observed effects point towards a potential neuroprotective mechanism, as excessive glutamate activity is linked to excitotoxicity. nih.gov

Neurotoxic Pathway Inhibition and Free Radical Scavenging Properties

Certain THIQ analogues have demonstrated neuroprotective capabilities through the inhibition of neurotoxic pathways and by acting as antioxidants. researchgate.net The presence of hydroxyl groups on the aromatic ring, particularly a catechol moiety, is often associated with these properties. nih.govnih.gov

Oleracein E, a naturally occurring THIQ analogue, has been shown to provide neuroprotection in models of Parkinson's disease. Its mechanisms include the scavenging of free radicals, reduction of oxidative stress, and inhibition of neuronal apoptosis. researchgate.net Similarly, 1-methyl THIQ has been identified as a free radical scavenger. nih.gov The ability to neutralize reactive oxygen species is a critical neuroprotective function, as oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. nih.gov

The catechol structure within some THIQs, such as tetrahydropapaveroline (THP), which is derived from dopamine, can readily undergo oxidation. This process can generate reactive oxygen species and o-quinone intermediates, potentially leading to neuronal cell death and DNA damage. nih.gov Paradoxically, the same catechol function that can lead to oxidative stress is also essential for the antioxidant and free radical scavenging activity of many phenolic compounds. nih.gov Furthermore, endogenous THIQ neurotoxins that possess a catechol function have been found to act as irreversible inhibitors of the Parkinson's disease-related protein DJ-1, which normally plays a protective role in the brain. nih.gov This inhibition may contribute to their neurotoxic effects. nih.gov

Correlation between In Vitro Inhibition and Phenotypic Responses

Establishing a clear link between the inhibitory activity of a compound in a laboratory setting (in vitro) and its observable effects in a whole organism (phenotypic response) is a fundamental aspect of drug development. For THIQ analogues, this correlation has been explored in various therapeutic areas.

In the context of antibacterial research, a series of THIQ analogues were evaluated for their ability to inhibit MurE synthetase, an essential enzyme in bacterial cell wall synthesis. While several compounds effectively inhibited the MurE enzyme in vitro, the correlation between this enzymatic inhibition and the whole-cell antibacterial activity (phenotypic effect) was low. nih.gov This suggests that the antibacterial effect may be due to a different mechanism of action, or that factors like cell permeability and efflux pumps limit the compound's ability to reach its intracellular target. nih.gov

Conversely, a stronger correlation has been observed in other studies. For example, analogues of the anti-platelet drug ticlopidine, which contain a THIQ nucleus, were designed to inhibit the enzyme TarO, which is involved in the synthesis of wall teichoic acids in methicillin-resistant Staphylococcus aureus (MRSA). The in vitro inhibition of this target correlated well with the observed phenotypic response, which was a synergistic potentiation of the activity of a beta-lactam antibiotic against MRSA. nih.gov

In the realm of neuroprotection, the in vitro properties of Oleracein E, such as free radical scavenging and inhibition of neuronal apoptosis, correlate with its positive phenotypic effects in animal models of Parkinson's disease, including improved motor function and preservation of dopaminergic neurons. researchgate.net

Preclinical Research and Biological Evaluation Methodologies

In Vitro Assessment Protocols

In vitro studies form the foundational stage of preclinical research, providing initial data on the biological effects of a compound at a cellular and molecular level.

The selection of appropriate cell lines is critical for evaluating the specific biological activities of THIQ derivatives.

PC12 Cells: This cell line, derived from a rat adrenal medulla pheochromocytoma, is widely used in neurobiological and neurotoxicological research. Because of their dopamine-rich nature, PC12 cells are particularly relevant for studying compounds with potential effects on the central nervous system, such as THIQ derivatives which are structurally related to neurotoxic agents like 1-methyl-4-phenylpyridinium (MPP+). nih.gov Studies have utilized PC12 cells to assess the concentration-dependent toxicity of various isoquinoline (B145761) derivatives. nih.govnih.gov

MDCK-MDR1 Cells: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are a key model for studying drug transport and efflux, particularly involving P-glycoprotein. This model is essential for assessing a compound's potential to overcome multidrug resistance, a significant challenge in cancer chemotherapy.

MRC-5 Cells: The MRC-5 cell line consists of normal human lung fibroblasts. wikipedia.org It is frequently used as a non-cancerous control in cytotoxicity assays to determine the selectivity of potential anticancer agents. researchgate.net By comparing the toxicity of a compound on cancer cells versus MRC-5 cells, researchers can gauge its therapeutic index at the cellular level.

HCT-8 Cells: This human ileocecal adenocarcinoma cell line is used in cancer research to screen for cytotoxic compounds. researchgate.net For instance, the anti-cryptosporidial efficacy and host cell toxicity of various agents have been evaluated using HCT-8 cells. researchgate.net

These assays quantify the effect of a compound on cell survival and proliferation.

Trypan Blue Exclusion: This is a common method for assessing cell viability based on membrane integrity. nih.gov Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue. nih.gov This assay has been employed to evaluate the cytotoxicity of THIQ derivatives in PC12 cells, revealing that compounds with bulky substituents at the C-1 position significantly affected cell viability at high concentrations. nih.gov

CC50 Determination: The 50% cytotoxic concentration (CC50) is a key metric representing the concentration of a substance required to cause the death of 50% of cells in vitro. It is a standard measure of a compound's general toxicity.

Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer drugs. Studies on THIQ derivatives often investigate their ability to trigger this pathway. nih.govnih.gov Research on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has examined its impact on the apoptotic pathway by measuring markers such as caspase-3 activity and mitochondrial membrane potential. nih.gov Similarly, other THIQ-based analogs have been shown to induce apoptosis in breast and lung cancer cell lines, confirmed by an increase in cytochrome c release and a decrease in mitochondrial transmembrane potential. nih.gov Flow cytometry with Annexin V/PI double staining is a common technique used to confirm that compounds induce apoptosis in a concentration-dependent manner. nih.gov

These assays are used to determine if a compound interacts with specific cellular receptors and to characterize the nature of that interaction.

[35S]GTPγS Binding Assay: This is a functional assay that measures the activation of G protein-coupled receptors (GPCRs). nih.gov Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein. nih.gov The assay uses the non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in activated Gα subunits. creative-bioarray.com This allows for the quantification of receptor activation and can be used to determine the potency (EC50) and efficacy (Emax) of agonists, as well as the properties of antagonists and inverse agonists. creative-bioarray.comnih.gov While particularly effective for G(i/o)-coupled receptors, the assay can be adapted for G(s) and G(q) families. nih.gov THIQ derivatives have been assessed for their binding affinity at various receptors, including dopamine D3 receptors. nih.gov

Many drugs exert their effects by inhibiting specific enzymes. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). aatbio.com

IC50 Determination: This value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. aatbio.com Several THIQ analogs have been evaluated for their enzyme inhibitory properties. For example, certain derivatives have shown inhibitory activity against MurE synthetase, a crucial enzyme in bacterial peptidoglycan biosynthesis. nih.gov In another study, novel tetrahydroisoquinolines were identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), with IC50 values in the nanomolar range. nih.gov

| Compound Category | Target Enzyme | Reported IC50 Value (µM) | Reference |

| Tetrahydroisoquinoline Analog | CDK2 | 0.149 | nih.gov |

| Tetrahydroisoquinoline Analog | DHFR | 0.199 | nih.gov |

| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | MKN-45 cells | 1.99 - 11.3 | nih.gov |

| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | NB4 cells | 1.67 - 4.62 | nih.gov |

In Vivo Pharmacological Models and Animal Studies

Disease Models (e.g., Models of Parkinson's Disease)

The 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) scaffold is of significant interest in neuroscience, particularly concerning neurodegenerative conditions like Parkinson's disease (PD). Preclinical evaluation of these compounds often involves neurotoxic animal models that replicate features of the disease. The involvement of endogenous tetrahydroisoquinolines in the etiology of Parkinson's disease has been suggested, prompting studies on the effects of their administration in animal models. nih.gov

Chronic administration of TIQ and its analogue salsolinol has been shown to specifically affect the nigrostriatal dopamine system, which is the primary system degenerated in PD. nih.gov These findings suggest that TIQ derivatives may participate in the pathogenesis of Parkinson's disease. nih.gov Research using neurotoxin-based models is crucial for understanding the potential role of these compounds. For instance, some studies have explored whether TIQ derivatives can induce parkinsonian phenotypes. Subcutaneous injection of TIQ has been reported to cause parkinsonian symptoms and reduce dopamine levels in monkeys. nih.gov

However, the effects can be complex and sometimes contradictory depending on the specific derivative and the animal species used. nih.gov For example, the parkinsonian effects observed in monkeys were not replicated in mice. nih.gov Furthermore, some derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477), have even demonstrated neuroprotective properties, highlighting the nuanced structure-activity relationships within this class of compounds. nih.gov Another derivative, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ), is an endogenous neurotoxin known to cause bradykinesia, a symptom resembling Parkinson's disease. nih.gov

Behavioral Assays for Neuropsychiatric Activities (e.g., Forced Swim Test)

Behavioral assays are fundamental tools for assessing the potential neuropsychiatric activities of compounds in preclinical research. For the TIQ class, the Forced Swim Test (FST) is a widely used model to screen for antidepressant-like effects. nih.govjneurology.comlasa.co.uk In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (when the animal ceases struggling and floats) is measured as an indicator of behavioral despair. lasa.co.uknih.gov A reduction in immobility time is interpreted as a potential antidepressant-like effect. nih.gov

Studies on 1,2,3,4-tetrahydroisoquinoline (TIQ) have demonstrated that it produces a significant antidepressant-like effect in the FST in rats, with a potency comparable to the classic antidepressant drug imipramine. nih.gov This effect was not associated with psychostimulant properties, as TIQ, much like imipramine, actually produced a reduction in horizontal locomotor activity. nih.gov This suggests the observed increase in swimming during the FST stems from an enhanced motivation to escape a stressful situation rather than general hyperactivity. nih.gov

Table 1: Effect of 1,2,3,4-Tetrahydroisoquinoline (TIQ) in the Forced Swim Test (FST)

| Compound | Observation in FST | Associated Finding | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Reduced immobility time in rats. | Effect is comparable to the classic antidepressant imipramine. | nih.gov |

| Completely reversed the decrease in sucrose intake caused by Chronic Mild Stress (CMS). | Suggests anhedonia reversal. | nih.gov |

Neurochemical Analysis in In Vivo Biological Samples

To understand the mechanisms underlying the behavioral effects observed in assays like the FST, in vivo neurochemical analysis is performed on biological samples. This typically involves measuring the levels of key neurotransmitters and their metabolites in specific brain regions. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common and precise method used for this purpose. nih.gov

For TIQ, biochemical analyses have shown that it activates monoaminergic systems. nih.gov Studies in rats have demonstrated that TIQ functions as a reversible monoamine oxidase (MAO) inhibitor. nih.gov Its administration leads to the activation of noradrenaline and serotonin systems and also moderately affects the dopamine system. nih.gov Chronic administration of TIQ was found to cause a decrease in dopamine metabolism, with the effect being localized to the striatum. nih.gov In contrast, the effect on serotonin metabolism was minimal or absent. nih.gov These neurochemical findings provide a biological basis for the antidepressant-like and neuroactive properties of TIQ, linking its behavioral outcomes to specific changes in brain chemistry.

ADME (Absorption, Distribution, Metabolism, and Excretion) Investigations

In Vitro ADME Profiling (e.g., Plasma and S9 Stability)

In vitro ADME profiling is a critical component of early-stage drug discovery, used to assess the metabolic fate of a compound. Key assays include determining a compound's stability in plasma and in liver S9 fractions. The liver S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive in vitro system that can model both Phase I and Phase II metabolic reactions. nih.govcreative-bioarray.comevotec.comevotec.com These assays help predict a compound's in vivo half-life and clearance, with poor metabolic stability often being a reason for discontinuing further development. creative-bioarray.comnih.gov

For the TIQ class of compounds, hit-to-lead optimization studies have been conducted to improve properties such as metabolic stability. nih.gov While specific data for 1,2,3,4-Tetrahydroisoquinolin-8-ol is not available, research on related analogues highlights the methodologies used. The stability of compounds is measured over time in the presence of plasma or S9 fractions, and the rate of disappearance of the parent compound is quantified, typically by LC-MS/MS. creative-bioarray.comevotec.com This allows for the calculation of key parameters like intrinsic clearance and half-life. creative-bioarray.comwuxiapptec.com

Prediction of Brain Penetration and Blood-Brain Barrier Permeability

For centrally acting agents, the ability to cross the blood-brain barrier (BBB) is paramount. Both computational and experimental methods are used to predict BBB permeability. In vivo studies provide the most direct evidence. Research on radiolabeled 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rats demonstrated that both compounds readily pass through the BBB and become concentrated in the brain. nih.gov Four hours after administration, the brain concentration of these compounds was approximately 4.5 times higher than in the blood, with over 90% remaining as the unchanged parent compound. nih.gov

Further in vivo microdialysis studies in rats confirmed that TIQ and another derivative, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ), appear in the brain's extracellular fluid after peripheral administration, confirming their ability to penetrate the BBB. nih.gov In addition to these in vivo techniques, various TIQ analogues have been assessed for their BBB penetration potential using computational models and in vitro assays, providing an early indication of their suitability for development as CNS-targeting agents. rsc.orgresearchgate.net

Toxicological Assessment in Preclinical Development

Toxicological assessment is a non-negotiable step in preclinical development to identify potential liabilities of a new chemical entity. acs.org These assessments are designed to establish a preliminary toxicological profile of a compound. For the TIQ class of compounds, various methodologies have been employed.

One key area of assessment is cytotoxicity. Studies have investigated the tumor-specific cytotoxic activity of newly synthesized TIQ derivatives against various cancer cell lines, such as human oral squamous cell carcinoma lines. rsc.org Another important toxicological endpoint is enzyme inhibition, which can lead to off-target effects. For example, a range of TIQ derivatives were assessed for their potential to inhibit DNase I, an enzyme involved in apoptosis. nih.gov Such screening helps to identify potential undesirable biological activities early in the development process. These preclinical toxicology studies are essential for evaluating the risk of adverse effects and are a prerequisite for advancing a compound toward clinical trials. acs.org

Acute and Chronic Toxicity Studies in Animal Models

No peer-reviewed studies detailing the acute or chronic toxicity of this compound in any animal models were found. Information regarding lethal doses (LD50), potential dose-dependent effects, or long-term safety profiles is currently unavailable. Research on the broader class of tetrahydroisoquinolines suggests that their toxicological properties can vary significantly based on the nature and position of their chemical substituents. However, without specific data for the 8-ol variant, no definitive statements on its toxicity can be made.

Histopathological Examination of Organ Tissues

Consistent with the lack of toxicity studies, there is no available information from histopathological examinations of organ tissues following the administration of this compound in animal models. Such examinations are crucial for identifying potential target organs for toxicity and for observing any cellular or tissue-level changes induced by the compound. The absence of this data means that the potential impact of this specific chemical on vital organs such as the liver, kidneys, heart, and brain has not been documented.

Computational Chemistry and Molecular Modeling of 1,2,3,4 Tetrahydroisoquinolin 8 Ol

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is fundamental to understanding the three-dimensional structure of 1,2,3,4-tetrahydroisoquinoline (B50084) and its derivatives, which in turn governs their biological activity. The saturated puckered ring of the THIQ scaffold allows it to adopt multiple conformations.

Computational studies on the parent molecule, 1,2,3,4-tetrahydroisoquinoline, have identified several low-energy conformers. researchgate.net The primary conformational variability arises from the orientation of the N-H group in the piperidine ring, which can be either axial or equatorial. These studies, employing both ab-initio and Density Functional Theory (DFT) methods, have shown that the global minimum on the potential energy surface (PES) is highly dependent on the computational method and basis set used. researchgate.net

Two particularly stable, close-lying conformers are twisted structures with either an axial or equatorial hydrogen on the nitrogen atom. researchgate.net The energy difference between these conformers is remarkably small, calculated to be in the range of 60 ± 30 cm⁻¹. researchgate.net The computed PES reveals the existence of three inequivalent minima in the ground state (S0) and two in the first excited state (S1), connected by various transition states. researchgate.net For the isolated molecule, the twisted conformer with the axial hydrogen (TA) is identified as the global minimum in the S1 state. researchgate.net The introduction of a hydroxyl group at the 8-position is expected to influence the conformational landscape, potentially through intramolecular hydrogen bonding, thereby altering the relative energies of the conformers.

Table 1: Relative Energies of 1,2,3,4-Tetrahydroisoquinoline Conformers

| Conformer | N-H Position | Relative Energy (cm⁻¹) |

|---|---|---|

| Twisted Conformer 1 | Axial | ~0 |

Note: Data is for the parent compound 1,2,3,4-tetrahydroisoquinoline.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab-initio Methods)

Quantum chemical calculations are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like 1,2,3,4-tetrahydroisoquinolin-8-ol. Methods such as Density Functional Theory (DFT) and ab-initio calculations provide detailed information about molecular properties.